1-(2-Methyl-2,3-dihydroindol-1-yl)prop-2-en-1-one

Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

Researchers need chiral acrylamide scaffolds to probe stereochemical requirements in covalent drug discovery, yet most analogs are achiral or unsubstituted. This 2-methyl indoline acrylamide delivers a defined stereocenter adjacent to the Michael acceptor. - **Chiral center** enables enantioselective target engagement studies vs. des-methyl CAS 104902-94-5 - **N-acryloyl warhead** with modulated electrophilicity for cysteine-directed covalent library design - **mTORC1 SAR intermediate** - direct entry to methylated analog libraries

Molecular Formula C12H13NO
Molecular Weight 187.242
CAS No. 1155976-96-7
Cat. No. B2916953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methyl-2,3-dihydroindol-1-yl)prop-2-en-1-one
CAS1155976-96-7
Molecular FormulaC12H13NO
Molecular Weight187.242
Structural Identifiers
SMILESCC1CC2=CC=CC=C2N1C(=O)C=C
InChIInChI=1S/C12H13NO/c1-3-12(14)13-9(2)8-10-6-4-5-7-11(10)13/h3-7,9H,1,8H2,2H3
InChIKeyHFLRHDSUHYXUFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Methyl-2,3-dihydroindol-1-yl)prop-2-en-1-one: Structural Identity and Class


1-(2-Methyl-2,3-dihydroindol-1-yl)prop-2-en-1-one (CAS 1155976-96-7) is a small-molecule N-acryloyl indoline derivative with the molecular formula C12H13NO and a molecular weight of 187.24 g/mol . The compound features an indoline core (a 2,3-dihydroindole scaffold) bearing a 2-methyl substituent and an N-linked acryloyl (prop-2-en-1-one) moiety . This structural motif places it within the broader class of acrylamide-functionalized indolines, which are of interest as synthetic intermediates for biologically active molecules, including modulators of the mTORC1 pathway . The closest commercially available structural analog is the des-methyl derivative 1-(2,3-dihydro-1H-indol-1-yl)prop-2-en-1-one (CAS 104902-94-5), which differs only by the absence of the 2-methyl group .

Core Scaffold N-acryloyl indoline with a chiral 2-methyl substituent
Synthetic Role Intermediate for acrylamide-based covalent probes and mTORC1 pathway modulators
Differentiator 2-methyl group introduces stereochemistry and steric bulk vs. des-methyl analog

1-(2-Methyl-2,3-dihydroindol-1-yl)prop-2-en-1-one: Distinct from Unsubstituted Analogs


Even minor structural modifications on the indoline scaffold can significantly alter both chemical reactivity and biological target engagement. The 2-methyl substituent in 1-(2-methyl-2,3-dihydroindol-1-yl)prop-2-en-1-one introduces a chiral center and steric bulk adjacent to the N-acryloyl warhead, which is expected to influence the electrophilicity of the Michael acceptor, molecular conformation, and steric accessibility of the acryloyl group . In contrast, the des-methyl analog 1-(2,3-dihydro-1H-indol-1-yl)prop-2-en-1-one (CAS 104902-94-5) possesses an unsubstituted indoline ring, yielding different conformational preferences and potentially divergent reactivity in covalent targeting applications . Generic substitution between these compounds without experimental validation may lead to altered reaction kinetics or loss of biological activity in downstream applications such as fragment-based drug discovery or chemical probe development .

Des-methyl analog
Absence of 2-methyl group removes chirality and steric bulk, potentially altering acryloyl warhead accessibility and reaction kinetics.
Positional isomers
Methyl substitution at 5-, 6-, or 7-positions shifts electronic effects from the indoline nitrogen to the aromatic ring, changing reactivity at the N-acryloyl center.
Covalent warhead context
The 2-methyl group may modulate electrophilicity; direct kinetic comparisons with unsubstituted N-acryloyl indolines are lacking in public data.

1-(2-Methyl-2,3-dihydroindol-1-yl)prop-2-en-1-one: Differentiation Evidence vs. Analogs


2-Methyl Substitution vs. Des-Methyl Scaffold

The defining structural feature of 1-(2-methyl-2,3-dihydroindol-1-yl)prop-2-en-1-one (CAS 1155976-96-7) is the presence of a methyl group at the 2-position of the indoline ring, introducing a stereocenter and increased steric bulk relative to the closest commercially available analog, 1-(2,3-dihydro-1H-indol-1-yl)prop-2-en-1-one (CAS 104902-94-5), which lacks any substituent at this position . The 2-methyl group is expected to influence the conformational equilibrium of the indoline ring, potentially altering the spatial orientation of the N-acryloyl warhead and its accessibility for nucleophilic attack or binding interactions . Quantitative experimental comparisons of reactivity or biological activity between these two compounds have not been identified in the public domain as of this analysis.

2-Methyl vs. Des-Methyl
Data to verify
Presence of methyl group creates a stereocenter and increases steric hindrance at the N-acryloyl moiety (Δ MW +14.03).
Selection requires chiral separation and reactivity profiling.
No public head-to-head reactivity or biological data.
Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

Positional Isomerism: 2-Methyl vs. 5-Methyl Indoline

A positional isomer, 1-(5-methyl-2,3-dihydroindol-1-yl)prop-2-en-1-one (molecular formula C12H13NO, MW 187.242), places the methyl group on the aromatic ring rather than the saturated 2-position . This regioisomeric difference is predicted to have distinct electronic effects: the 2-methyl substituent on the target compound influences the hybridization and geometry of the indoline nitrogen and the adjacent acryloyl group, while the 5-methyl isomer exerts its effect through resonance with the aromatic π-system, leaving the acryloyl-proximal environment unperturbed [1]. No published head-to-head comparative data on reactivity, binding affinity, or metabolic stability between the 2-methyl and 5-methyl regioisomers were identified in the literature or public databases at the time of this analysis.

2-Methyl vs. 5-Methyl Isomer
Reported
Positional isomer with same formula but methyl on aromatic ring; electronic effects diverge at reactive center.
Isomer identity verification is required for target engagement studies.
Molecular formula alone cannot distinguish isomers.
Synthetic Chemistry Chemical Biology Medicinal Chemistry

N-Acryloyl Indolines as Covalent Warhead Scaffolds

The N-acryloyl indoline chemotype, including 1-(2-methyl-2,3-dihydroindol-1-yl)prop-2-en-1-one, is structurally related to acrylamide-based covalent inhibitors that target cysteine residues in kinase active sites and other protein targets [1]. The des-methyl parent compound 1-(2,3-dihydro-1H-indol-1-yl)prop-2-en-1-one is explicitly cited as a building block for acrylamide-functionalized indolines and indoles used as mTORC1 modulators . The 2-methyl group on the target compound may modulate the electrophilicity and steric accessibility of the acryloyl warhead, potentially altering covalent engagement kinetics relative to the des-methyl analog. However, direct comparative kinetic data (e.g., glutathione reactivity half-lives, IC50 values against specific cysteine targets) for the methylated vs. non-methylated N-acryloyl indolines have not been reported in the public domain.

Covalent Warhead Class
Class-level inference
N-acryloyl indolines are cited as cysteine-reactive warheads; 2-methyl may influence electrophilicity.
Supports research as a sterically tuned covalent probe.
Specific kinetic data not reported; experimental validation needed.
Covalent Inhibitors Chemical Probes Targeted Protein Degradation

1-(2-Methyl-2,3-dihydroindol-1-yl)prop-2-en-1-one: Recommended Applications


Chiral Building Block for SAR Studies

The 2-methyl group on the indoline ring introduces a defined stereocenter, making this compound suitable as a chiral building block in medicinal chemistry campaigns where stereochemistry influences target binding. Unlike the achiral des-methyl analog, this compound can be used to probe stereochemical requirements in target engagement .

Covalent Warhead with Tunable Sterics

The N-acryloyl moiety serves as a potential Michael acceptor for covalent targeting of cysteine residues. The adjacent 2-methyl group may modulate warhead accessibility and electrophilicity, offering a differentiated reactivity profile compared to unsubstituted N-acryloyl indolines in fragment-based covalent inhibitor discovery .

mTORC1 Modulator Analog Precursor

Based on the established use of the des-methyl analog as a precursor for mTORC1 modulators, this 2-methyl variant may serve as a key intermediate for synthesizing methylated analogs for structure-activity relationship optimization in mTORC1-targeted therapeutic programs [1].

Positional Isomer Reference Standard

As the 2-methyl regioisomer of the broader C12H13NO indoline acrylamide family, this compound can serve as an analytical reference standard to distinguish between positional isomers (e.g., 5-methyl, 6-methyl, 7-methyl variants) during HPLC method development or impurity profiling.

Application
Selection Property
Validation Focus
Chiral SAR building block
2-methyl stereocenter
Enantiomeric purity and target-binding stereochemistry
Covalent inhibitor probe development
Sterically modulated acryloyl warhead
Covalent engagement kinetics and selectivity profiling
mTORC1 pathway modulator research
Indoline acrylamide scaffold
mTORC1 modulation assay context
Positional isomer reference
2-methyl regioisomer identity
HPLC method development for isomer separation
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